

Application Notes and Protocols for NMR Spectroscopy of 3,3-Dimethylhexanal

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Compound of Interest

Compound Name: 3,3-Dimethylhexanal

Cat. No.: B13796468

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Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. This document provides detailed application notes and protocols for the ^1H and ^{13}C NMR analysis of **3,3-Dimethylhexanal**. The information presented herein is intended to guide researchers in acquiring and interpreting NMR spectra of this compound and related aliphatic aldehydes.

Disclaimer: The NMR spectral data presented in this document is based on computational predictions and has not been experimentally verified. Predicted values can serve as a valuable reference but may differ from experimental results.

Predicted NMR Data for 3,3-Dimethylhexanal

The predicted ^1H and ^{13}C NMR data for **3,3-Dimethylhexanal**, dissolved in deuterated chloroform (CDCl_3), are summarized below. These predictions were generated using the online resource nmrdb.org.

^1H NMR (Proton NMR) Data

Table 1: Predicted ^1H NMR Chemical Shifts and Splitting Patterns for **3,3-Dimethylhexanal** in CDCl_3 .

Protons	Chemical Shift (ppm)	Multiplicity	Integration	Coupling Constant (J) (Hz)
H-1	9.75	Triplet	1H	~2.5
H-2	2.29	Triplet	2H	~2.5
H-4	1.25	Quartet	2H	~7.5
H-5	1.25	Sextet	2H	~7.4
H-6	0.88	Triplet	3H	~7.3
3-CH ₃	0.90	Singlet	6H	-

¹³C NMR (Carbon-13 NMR) Data

Table 2: Predicted ¹³C NMR Chemical Shifts for **3,3-Dimethylhexanal** in CDCl₃.

Carbon Atom	Chemical Shift (ppm)
C-1 (CHO)	204.5
C-2 (CH ₂)	53.0
C-3 (C)	35.0
C-4 (CH ₂)	36.6
C-5 (CH ₂)	17.1
C-6 (CH ₃)	14.1
3-CH ₃	25.5

Experimental Protocols

The following protocols provide a general framework for the preparation and NMR analysis of **3,3-Dimethylhexanal**.

Sample Preparation

- **Sample Weighing:** Accurately weigh approximately 5-25 mg of **3,3-Dimethylhexanal** for ^1H NMR and 50-100 mg for ^{13}C NMR into a clean, dry vial.
- **Solvent Addition:** Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard to the vial.
- **Dissolution:** Gently swirl or vortex the vial to ensure the sample is completely dissolved.
- **Transfer to NMR Tube:** Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. Avoid introducing any solid particles.
- **Filtering (if necessary):** If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.
- **Capping and Labeling:** Securely cap the NMR tube and label it clearly.

NMR Data Acquisition

The following are suggested starting parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

^1H NMR Acquisition Parameters:

- **Pulse Program:** Standard single-pulse (zg30)
- **Number of Scans:** 16
- **Receiver Gain:** Set automatically
- **Acquisition Time:** ~4 seconds
- **Relaxation Delay:** 1 second
- **Spectral Width:** -2 to 12 ppm
- **Temperature:** 298 K

^{13}C NMR Acquisition Parameters:

- Pulse Program: Proton-decoupled single-pulse (zgpg30)
- Number of Scans: 1024 or more, depending on concentration
- Receiver Gain: Set automatically
- Acquisition Time: ~1 second
- Relaxation Delay: 2 seconds
- Spectral Width: -10 to 220 ppm
- Temperature: 298 K

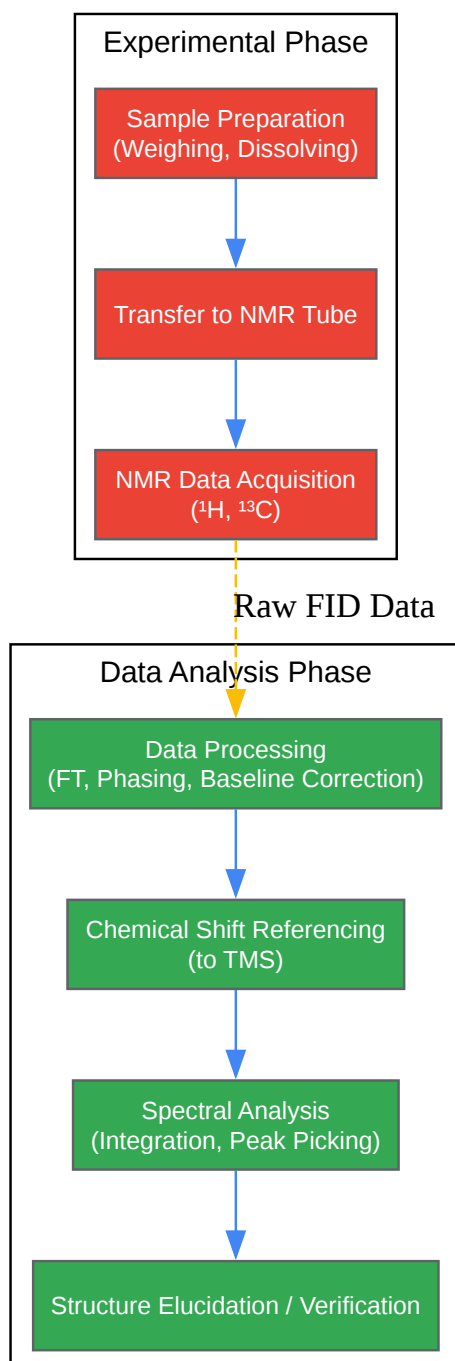
Data Processing and Analysis

- Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ^1H and 1.0 Hz for ^{13}C) and perform a Fourier transform.
- Phase Correction: Manually or automatically phase the spectrum.
- Baseline Correction: Apply a baseline correction to the spectrum.
- Referencing: Calibrate the chemical shift scale to the TMS signal at 0.00 ppm for both ^1H and ^{13}C spectra.
- Integration (^1H NMR): Integrate the signals to determine the relative number of protons for each resonance.
- Peak Picking and Analysis: Identify the chemical shift, multiplicity, and coupling constants for each signal.

Visualizations

Molecular Structure and NMR Assignments

General NMR Experimental and Analysis Workflow



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